molecular formula C12H19N3O2 B1315493 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- CAS No. 75328-29-9

1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-

Cat. No.: B1315493
CAS No.: 75328-29-9
M. Wt: 237.3 g/mol
InChI Key: IFIRYWCUGOTOFV-UHFFFAOYSA-N
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Description

1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.302 g/mol . It is known for its versatile applications in various scientific fields due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- typically involves the reaction of 4-(2-nitrophenoxy)ethylmorpholine with palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out in ethanol (EtOH) and involves purging the reaction vessel with nitrogen before stirring under hydrogen for 18 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring can interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Comparison

1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- is unique due to its specific ethoxy linkage, which can influence its reactivity and interactions compared to similar compounds. This unique structure can result in different biological activities and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(2-morpholin-4-ylethoxy)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIRYWCUGOTOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514445
Record name 4-[2-(Morpholin-4-yl)ethoxy]benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75328-29-9
Record name 4-[2-(Morpholin-4-yl)ethoxy]benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution 4-(2-morpholin-4-ylethoxy)-2-nitrophenylamine (1.0 eq) in EtOH was added Pd/C (0.1 eq). The reaction vessel was repeatedly purged with nitrogen, then stirred under a hydrogen atmosphere (1 atm) for 18 hours. The product was filtered through a Celite plug, and the plug washed with EtOH. The diamine was used without purification. LC/MS m/z 238.3 (MH+), Rt 0.295 minutes.
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